

# Iguratimod Uniquely Modulates IL-17 Signaling in Synovial Cells Compared to Other DMARDs

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A comparative analysis of gene expression profiles reveals that **Iguratimod**, a novel disease-modifying antirheumatic drug (DMARD), exhibits a distinct mechanism of action by specifically targeting the Interleukin-17 (IL-17) signaling pathway in fibroblast-like synoviocytes (FLS), a key cell type implicated in the pathogenesis of rheumatoid arthritis. This sets it apart from conventional DMARDs like Methotrexate and Leflunomide, which show negligible effects on this particular pathway.

A pivotal study provides quantitative insights into the differential effects of these three DMARDs on gene expression in murine FLS stimulated with IL-17A. The findings demonstrate that **Iguratimod** significantly suppresses the expression of a range of pro-inflammatory chemokines and cytokines induced by IL-17, an effect not observed with Methotrexate or Leflunomide at the tested concentrations.

#### **Comparative Gene Expression Analysis**

The following table summarizes the quantitative data on the suppression of IL-17A-induced gene expression by **Iguratimod**, Methotrexate, and Leflunomide in primary murine fibroblast-like synoviocytes.



Gene	Drug	Concentration	Mean Relative mRNA Level (± SEM)	Statistical Significance (p-value)
Ccl2	Vehicle	-	1.00 ± 0.12	-
Iguratimod	10 μΜ	0.28 ± 0.05	< 0.01	_
Methotrexate	10 μΜ	0.95 ± 0.11	> 0.05	
Leflunomide	10 μΜ	0.98 ± 0.14	> 0.05	<del>-</del>
Cxcl1	Vehicle	-	1.00 ± 0.15	-
Iguratimod	10 μΜ	0.35 ± 0.06	< 0.01	
Methotrexate	10 μΜ	1.02 ± 0.13	> 0.05	<del>-</del>
Leflunomide	10 μΜ	1.05 ± 0.16	> 0.05	<del>-</del>
116	Vehicle	-	1.00 ± 0.18	-
Iguratimod	10 μΜ	0.41 ± 0.07	< 0.01	
Methotrexate	10 μΜ	0.97 ± 0.15	> 0.05	_
Leflunomide	10 μΜ	1.01 ± 0.19	> 0.05	-

Data extracted from a study by Zhou et al., which investigated the effects of DMARDs on IL-17-induced gene expression in fibroblast-like synoviocytes.

### **Experimental Protocols**

The following is a detailed methodology for the key experiments cited in the comparative analysis of DMARDs on gene expression.

Cell Culture and Treatment: Primary fibroblast-like synoviocytes (FLS) were isolated from the joints of DBA/1J mice. The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100  $\mu$ g/ml streptomycin. For the experiments, FLS were pre-incubated with **Iguratimod** (10  $\mu$ M), Methotrexate (10  $\mu$ M), or Leflunomide (10  $\mu$ M) for 2 hours before being stimulated with 50 ng/ml of recombinant murine IL-17A for 16 hours. A vehicle control (DMSO) was also included.







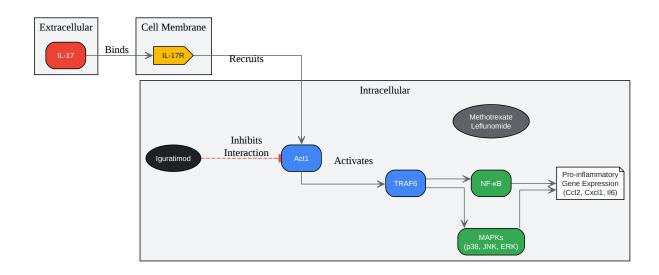
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the treated FLS using the RNeasy Mini Kit (Qiagen). First-strand cDNA was synthesized using the SuperScript III First-Strand Synthesis System (Invitrogen). qRT-PCR was performed using the SYBR Green PCR Master Mix (Applied Biosystems) on an ABI Prism 7500 Sequence Detection System. The relative mRNA expression levels of Ccl2, Cxcl1, and II6 were normalized to the housekeeping gene,  $\beta$ -actin. The comparative Ct method (2 $^-\Delta\Delta$ Ct) was used to calculate the fold change in gene expression relative to the vehicle-treated control.

Statistical Analysis: Data were presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of less than 0.05 was considered statistically significant.

#### **Visualizing the Molecular Mechanisms**

The distinct mechanism of **Iguratimod** can be visualized through its targeted disruption of the IL-17 signaling cascade.





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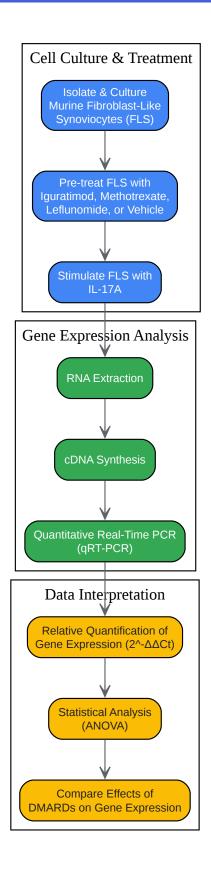
Caption: **Iguratimod**'s targeted inhibition of the IL-17 signaling pathway.

The diagram above illustrates how **Iguratimod** specifically interferes with the interaction of the adaptor protein Act1, a critical downstream component of the IL-17 receptor (IL-17R). This disruption prevents the subsequent activation of TRAF6 and downstream signaling cascades involving MAP kinases (MAPKs) and NF-kB, ultimately leading to the suppression of proinflammatory gene expression. In contrast, Methotrexate and Leflunomide do not directly target this pathway.

### **Experimental Workflow**

The following diagram outlines the workflow of the comparative gene expression analysis.





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